N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Methoxybenzamide Moiety: This step involves the coupling of the pyridazinone-fluorophenyl intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide.
Reduction: Formation of N-(2-(3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide.
Substitution: Formation of N-(2-(3-(4-substituted phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide.
Scientific Research Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridazinone core can interact with active sites or allosteric sites of enzymes. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
- N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
- N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
Uniqueness
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLCGSLZBNKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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